2-({[5-(2,4-Dichlorophenyl)furan-2-yl]carbonyl}amino)benzoic acid
Description
Properties
IUPAC Name |
2-[[5-(2,4-dichlorophenyl)furan-2-carbonyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2NO4/c19-10-5-6-11(13(20)9-10)15-7-8-16(25-15)17(22)21-14-4-2-1-3-12(14)18(23)24/h1-9H,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMUHEJOIYHPOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({[5-(2,4-Dichlorophenyl)furan-2-yl]carbonyl}amino)benzoic acid typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,4-dichlorophenyl group: This step involves the electrophilic aromatic substitution of the furan ring with a 2,4-dichlorophenyl group using reagents such as 2,4-dichlorobenzoyl chloride.
Coupling with benzoic acid: The final step involves the coupling of the substituted furan ring with benzoic acid through an amide bond formation, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid or other oxidized derivatives.
Reduction: The carbonyl group in the amide bond can be reduced to form corresponding amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-({[5-(2,4-Dichlorophenyl)furan-2-yl]carbonyl}amino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({[5-(2,4-Dichlorophenyl)furan-2-yl]carbonyl}amino)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and the dichlorophenyl group can contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Modifications
- Oxadiazole Derivatives :
- Replaces the furan with a 1,3,4-oxadiazole ring.
- Molecular Formula: C₁₅H₈Cl₂N₂O₃ vs. C₁₈H₁₁Cl₂NO₄ (target compound).
- Higher nitrogen content in oxadiazole may enhance hydrogen bonding but reduces lipophilicity (LogP = 4.41 vs. estimated ~5.0 for the furan analogue).
Anticancer activity: Oxadiazole derivatives showed IC₅₀ = 2.46 µg/mL against liver cancer cells (Hep-G2) .
- Thiazolidinone Derivatives: 2-(((Z)-5-carbamoyl-4-((E)-2,4-dichlorostyryl)thiazolidin-2-ylidene)amino)benzoic acid ():
- Features a thiazolidinone core with a dichlorostyryl substituent.
- IR peaks at 1689 cm⁻¹ (C=O) and 1581 cm⁻¹ (C=S) vs. ~1680 cm⁻¹ (amide C=O) in the target compound.
- NMR signals for NH/OH protons (δ 10.96–13.39 ppm) suggest strong hydrogen bonding .
Substituent Effects on Bioactivity
- Dichlorophenyl Group: Present in N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives () and 3-amino-3-(5-(2,4-dichlorophenyl)furan-2-yl)propanoic acid (CAS 773125-55-6, ). Enhances electron-withdrawing effects, increasing benzoic acid acidity and membrane permeability. Liver cancer selectivity observed in oxadiazole derivatives (IC₅₀ = 2.46 µg/mL) .
- Furan vs. Benzofuran: 2-((4-(Benzofuran-2-yl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenol ():
- Benzofuran increases aromaticity and steric bulk compared to furan.
- Melting point: 167–169°C (benzofuran derivative) vs. unrecorded for the target compound .
Physicochemical Properties
Spectroscopic Comparisons
- IR Spectroscopy: Target compound: Expected C=O (amide) ~1680 cm⁻¹, C-Cl (dichlorophenyl) ~750 cm⁻¹. Oxadiazole derivative (): C=O (acid) ~1700 cm⁻¹, N=N ~1600 cm⁻¹. Thiazolidinone derivative (): C=S ~1581 cm⁻¹, distinguishing it from furan/oxadiazole analogues.
NMR Spectroscopy :
- Target compound: Aromatic protons (δ 7.0–8.5 ppm), amide NH (~δ 10.0 ppm).
- Oxadiazole derivative: Benzoic acid protons at δ 8.1–8.3 ppm, dichlorophenyl at δ 7.4–7.6 ppm .
Biological Activity
2-({[5-(2,4-Dichlorophenyl)furan-2-yl]carbonyl}amino)benzoic acid is a complex organic compound with potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring coupled with a dichlorophenyl group, which contributes to its unique chemical properties. The molecular formula is , and it has a molecular weight of 464.4 g/mol. The IUPAC name is ethyl 2-[[5-(2,4-dichlorophenyl)furan-2-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.
| Property | Value |
|---|---|
| Molecular Formula | C22H19Cl2NO4S |
| Molecular Weight | 464.4 g/mol |
| IUPAC Name | Ethyl 2-[[5-(2,4-dichlorophenyl)furan-2-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| InChI Key | FGWXMOZKTDQWJB-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in disease pathways. The compound's structure allows it to potentially modulate signaling pathways related to inflammation and cancer.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological activities:
1. Anticancer Activity
Studies have shown that derivatives of this compound can induce cytotoxicity in cancer cell lines. For instance, compounds with similar structures have been evaluated for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. In vitro assays demonstrated significant inhibition of cell proliferation in various human tumor cell lines.
2. Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects. It has been observed to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced models. This suggests potential therapeutic applications in treating inflammatory diseases.
3. Antimicrobial Activity
Preliminary evaluations indicate that the compound may exhibit antimicrobial properties against certain pathogenic bacteria and fungi. This activity could be linked to its structural components that disrupt microbial cell membranes or inhibit essential metabolic pathways.
Case Studies
Several studies have explored the biological activity of similar compounds or derivatives:
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of a related compound on gastric adenocarcinoma cells (MKN-45). The results indicated that the compound induced higher toxicity compared to standard chemotherapy agents like Paclitaxel, suggesting its potential as a novel anticancer agent.
Case Study 2: Anti-inflammatory Effects
In an experimental model using LPS-induced inflammation in mice, a related benzoic acid derivative was shown to increase CD4+ regulatory T-cell populations and enhance FoxP3 expression. These findings highlight the immunomodulatory potential of compounds structurally similar to this compound.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 2-({[5-(2,4-Dichlorophenyl)furan-2-yl]carbonyl}amino)benzoic acid, and what are the critical reaction conditions?
- Methodological Answer : Synthesis typically involves coupling a 5-(2,4-dichlorophenyl)furan-2-carboxylic acid derivative with 2-aminobenzoic acid. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like EDC/HOBt or thionyl chloride to form an acyl chloride intermediate.
- Amide bond formation : React the activated carbonyl with 2-aminobenzoic acid under basic conditions (e.g., triethylamine in DMF or THF) .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
- Challenges : Side reactions due to steric hindrance from the dichlorophenyl group may require optimized stoichiometry or elevated temperatures .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : and NMR to confirm the furan-dichlorophenyl linkage (e.g., aromatic protons at δ 7.2–8.1 ppm) and amide bond (NH resonance at δ 10–12 ppm) .
- IR : Peaks at ~1670 cm (C=O stretch of amide) and ~1700 cm (carboxylic acid C=O) .
- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values determined .
- Enzyme inhibition : Kinetic assays against cyclooxygenase (COX) or acetylcholinesterase (AChE) to assess anti-inflammatory or neuroprotective potential .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HepG2) to establish IC values .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity across studies be resolved?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., solvent polarity, cell line variability) and purity of batches (HPLC traces ≥95%) .
- Dose-response validation : Replicate experiments with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Structural analogs : Synthesize derivatives (e.g., replacing dichlorophenyl with fluorophenyl) to isolate structure-activity relationships (SAR) .
Q. What strategies improve the low yield of amide bond formation during synthesis?
- Methodological Answer :
- Microwave-assisted synthesis : Reduce reaction time and improve efficiency (e.g., 80°C, 30 min, 80 W) .
- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Solvent optimization : Switch to polar aprotic solvents like DMF or DMSO to enhance solubility of aromatic intermediates .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to COX-2 or bacterial FabH enzymes. Key interactions include:
- Hydrogen bonding between the carboxylic acid group and Arg120 (COX-2).
- π-π stacking of the dichlorophenyl ring with hydrophobic pockets .
- MD simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100-ns trajectories .
Q. What analytical methods are suitable for detecting degradation products under varying storage conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).
- LC-UV/MS/MS : Identify degradation products (e.g., hydrolyzed amide bonds yielding 2-aminobenzoic acid) .
- Stability-indicating assays : Validate HPLC methods per ICH Q2(R1) guidelines to quantify impurities ≤0.1% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
